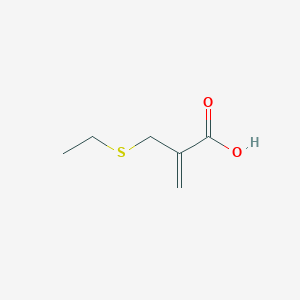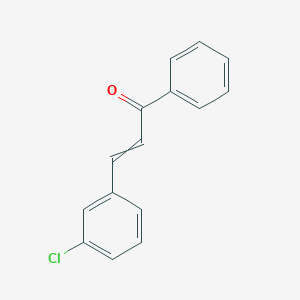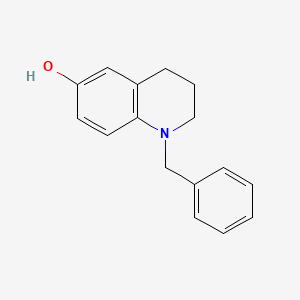![molecular formula C17H16N2O5 B8749141 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid CAS No. 69301-13-9](/img/structure/B8749141.png)
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid
描述
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of pyrimidine and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimido[2,1-a]isoquinoline core, followed by the introduction of the 2-methylpropanoyl group and the carboxylic acid functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid: shares structural similarities with other pyrimido[2,1-a]isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
69301-13-9 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC 名称 |
10-(2-methylpropanoyloxy)-4-oxo-6,7-dihydropyrimido[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H16N2O5/c1-9(2)17(23)24-11-4-3-10-5-6-19-14(12(10)7-11)18-8-13(15(19)20)16(21)22/h3-4,7-9H,5-6H2,1-2H3,(H,21,22) |
InChI 键 |
CJXWZMLKMGWEES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)OC1=CC2=C(CCN3C2=NC=C(C3=O)C(=O)O)C=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(hydroxymethyl)-3-methylphenyl]acetamide](/img/structure/B8749069.png)
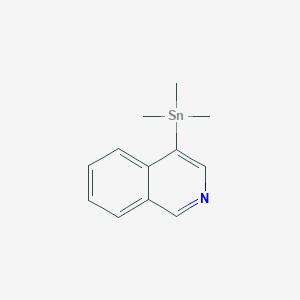
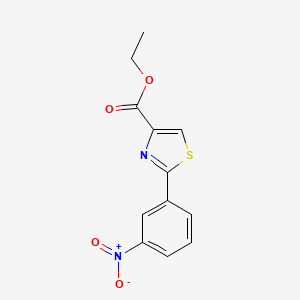
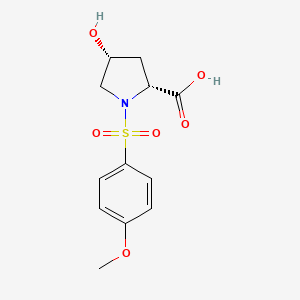
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)
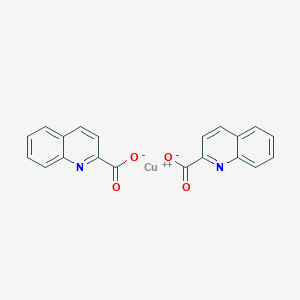
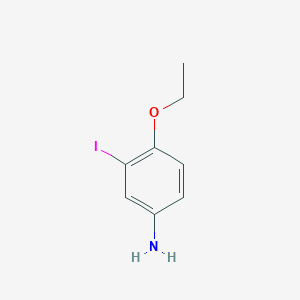
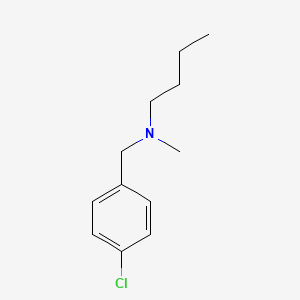
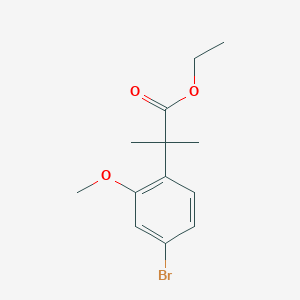
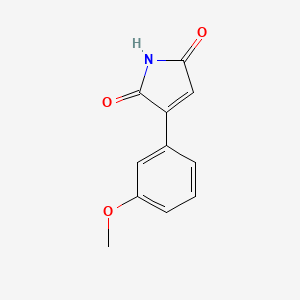
![Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8749136.png)
